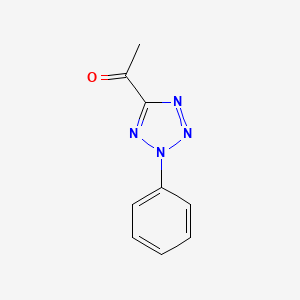

1-(2-Phenyltetrazol-5-yl)ethanone

Description

1-(2-Phenyltetrazol-5-yl)ethanone is a heterocyclic compound featuring a tetrazole ring substituted at the 5-position with a phenyl group and an acetyl moiety. Its synthesis typically involves the reaction of aryl aniline derivatives with sodium azide and triethyl orthoformate in acetic acid to form tetrazole intermediates (e.g., compounds 8–14 in ). Subsequent reactions with chloroacetyl chloride yield 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone intermediates (15–21), which are further modified with amines like piperidine to introduce diverse substituents . Characterization employs IR, NMR (¹H and ¹³C), elemental analysis, and mass spectrometry, ensuring structural validation .

Properties

CAS No. |

78984-93-7 |

|---|---|

Molecular Formula |

C9H8N4O |

Molecular Weight |

188.19 g/mol |

IUPAC Name |

1-(2-phenyltetrazol-5-yl)ethanone |

InChI |

InChI=1S/C9H8N4O/c1-7(14)9-10-12-13(11-9)8-5-3-2-4-6-8/h2-6H,1H3 |

InChI Key |

BELYVCVZCKOIGD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NN(N=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

[2+3] Cycloaddition of Nitriles and Azides

The most direct route involves the reaction of a nitrile precursor with sodium azide (NaN₃) under acidic or catalytic conditions. For example:

- Substrate : Benzoyl cyanide (PhCOCN) reacts with NaN₃ in dimethylformamide (DMF) at 110°C for 24 hours.

- Mechanism : The nitrile undergoes a Huisgen-type cycloaddition with azide, forming the tetrazole ring.

- Yield : ~75–86% for analogous 5-substituted tetrazoles.

Optimization Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF or toluene/H₂O (9:1) | Enhances solubility of NaN₃ |

| Catalyst | ZnCl₂ or Fe₂O₃/graphite | Accelerates reaction rate |

| Temperature | 100–120°C | Maximizes cycloaddition efficiency |

Challenges :

- Benzoyl cyanide is highly reactive and requires careful handling.

- Competing hydrolysis of the nitrile to amides may occur under prolonged heating.

Multicomponent Reactions (MCRs)

Ugi Tetrazole Reaction

This one-pot method combines aldehydes, amines, isocyanides, and azides to form tetrazoles. For 1-(2-phenyltetrazol-5-yl)ethanone:

- Components :

- Aldehyde: Benzaldehyde (PhCHO) for the phenyl group.

- Isocyanide: Acetyl-methyl isocyanide (CH₃C(O)N≡C) to introduce the ketone.

- Azide: Trimethylsilyl azide (TMSN₃).

- Conditions : Methanol, 0.01 M concentration, 48 hours at room temperature.

- Yield : 21–66% for similar macrocyclic tetrazoles.

Advantages :

- Regioselective formation of 1,5-disubstituted tetrazoles.

- Scalable with minimal purification steps.

Limitations :

- Limited commercial availability of acetyl-containing isocyanides.

Post-Functionalization of Preformed Tetrazoles

Bromination and Cross-Coupling

2-Phenyltetrazole is brominated at position 5 using N-bromosuccinimide (NBS) in CCl₄, followed by a Sonogashira coupling with propiolic acid and oxidation:

- Bromination :

- Coupling :

- 5-Bromo-2-phenyltetrazole + HC≡CCO₂H → 5-propioloyl-2-phenyltetrazole (Pd(PPh₃)₄, CuI, Et₃N).

- Oxidation :

Analytical Data :

- ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, tetrazole-H), 7.45–7.62 (m, 5H, Ph-H), 2.65 (s, 3H, COCH₃).

- IR (KBr) : 1720 cm⁻¹ (C=O), 1600 cm⁻¹ (tetrazole ring).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |

|---|---|---|---|---|

| Cycloaddition | 75–86 | >95 | High | Nitrile stability |

| Ugi Reaction | 21–66 | 85–90 | Moderate | Isocyanide availability |

| Post-Functionalization | 40–52 | 80–88 | Low | Multi-step complexity |

Industrial-Scale Considerations

Chemical Reactions Analysis

1-(2-Phenyltetrazol-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the ethanone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Phenyltetrazol-5-yl)ethanone has several applications in scientific research:

Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(2-Phenyltetrazol-5-yl)ethanone involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. In biological systems, the compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets .

Comparison with Similar Compounds

The following analysis compares 1-(2-Phenyltetrazol-5-yl)ethanone with structurally related ethanone derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Tetrazole-Based Ethanone Derivatives

Key Observations :

- Piperazinyl derivatives (e.g., ) exhibit improved solubility and bioavailability due to the basic nitrogen in piperazine, making them suitable for drug design .

- Fluorine substitution () enhances metabolic stability and membrane permeability via hydrophobic effects .

Non-Tetrazole Heterocyclic Ethanone Derivatives

Key Observations :

- Oxazole derivatives () are less polar than tetrazoles, favoring blood-brain barrier penetration .

- Thiazole-based ethanones () leverage sulfur’s electronegativity for enzyme targeting (e.g., kinase inhibitors) .

- Imidazole-furan hybrids () exhibit prototropic tautomerism, useful in pH-sensitive drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.